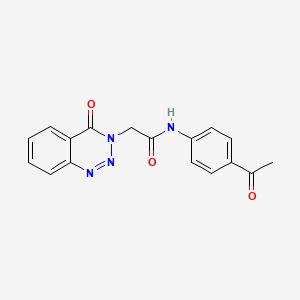

N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Introduction to N-(4-Acetylphenyl)-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Acetamide

Chemical Taxonomy and IUPAC Nomenclature

This compound is a benzotriazine derivative characterized by a fused benzene and triazine ring system, with a ketone group at position 4 and an acetamide substituent at position 3. The IUPAC name systematically describes its structure:

- Benzotriazinone core : A benzene ring fused to a 1,2,3-triazine ring, with a ketone oxygen at position 4.

- Substituents : A methylene group (-CH2-) at position 3 links the triazine nitrogen to an acetamide moiety (-NHC(O)CH2-), which is further substituted with a 4-acetylphenyl group (-C6H4-C(O)CH3).

The molecular formula, derived from structural analysis, is C17H13N4O3 , with a molecular weight of 337.32 g/mol . Key functional groups include the benzotriazinone scaffold, an amide bond, and an acetylated aromatic ring.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H13N4O3 |

| Molecular Weight | 337.32 g/mol |

| Key Functional Groups | Benzotriazinone, amide, acetyl |

The structural complexity of this compound arises from the interplay of its heterocyclic core and functionalized side chain, which influence its reactivity and potential applications.

Historical Development in Benzotriazine Chemistry

Benzotriazines emerged as a focus of chemical research following the exploration of simpler heterocycles like benzotriazole, first synthesized in 1889. Early work on benzotriazines centered on their synthesis and corrosion inhibition properties, mirroring the trajectory of benzotriazole derivatives. However, the discovery of benzotriazinones—benzotriazines with a ketone group—marked a pivotal shift toward pharmacological applications.

Key Milestones:

- Synthetic Advances : Initial methods for benzotriazine synthesis relied on diazotization reactions, as seen in early benzotriazole preparations. Modern techniques, such as the heterocyclization of p-tosylmethyl isocyanide derivatives (2023) and visible-light-mediated continuous flow synthesis (2024), have enabled efficient access to substituted benzotriazinones.

- Pharmacological Exploration : By the late 20th century, benzotriazinones were investigated for their local anesthetic and anti-inflammatory properties. For example, Caliendo et al. (1999) demonstrated that benzotriazinone derivatives exhibit activity comparable to lidocaine, a benchmark anesthetic.

- Functionalization Strategies : The introduction of acetamide side chains, as in the target compound, reflects efforts to enhance solubility and target specificity. Such modifications are informed by structure-activity relationship (SAR) studies in heterocyclic chemistry.

These developments underscore the evolution of benzotriazines from industrial additives to versatile scaffolds in drug discovery.

Position Within Heterocyclic Compound Classifications

This compound belongs to the bicyclic heterocycles category, specifically benzotriazinones , which are classified as follows:

Ring System:

- Primary Heterocycle : A six-membered 1,2,3-triazine ring fused to a benzene ring.

- Heteroatoms : Three nitrogen atoms in the triazine moiety, contributing to electron-deficient aromaticity.

Functionalization:

- Ketone Group : The 4-oxo group introduces polarity and hydrogen-bonding capacity, critical for biological interactions.

- Acetamide Side Chain : The -CH2-C(O)-NH- linkage bridges the heterocycle to a 4-acetylphenyl group, enhancing structural diversity and pharmacological potential.

Broader Classification:

- Nitrogen-Rich Heterocycles : Benzotriazinones are part of a larger family of nitrogen-containing compounds, including purines and pteridines, which are pivotal in medicinal chemistry.

- Bicyclic Analogues : Structurally related to quinazolinones and phthalazines, benzotriazinones share synthetic pathways and biological targets with these systems.

This compound’s unique positioning enables interactions with biological targets such as enzymes and receptors, making it a candidate for further therapeutic exploration.

Properties

Molecular Formula |

C17H14N4O3 |

|---|---|

Molecular Weight |

322.32 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C17H14N4O3/c1-11(22)12-6-8-13(9-7-12)18-16(23)10-21-17(24)14-4-2-3-5-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23) |

InChI Key |

TZHNNCXHCOHHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzotriazinone Core

The benzotriazinone moiety is typically synthesized via cyclization of ortho-aminobenzamide derivatives. A one-pot procedure involving Rh(II)-catalyzed reactions has been reported for analogous compounds, enabling efficient cyclization at ambient temperatures. For example, treating 2-azidobenzoic acid with a Rh(II) catalyst generates the benzotriazinone ring through intramolecular nitrene insertion.

Reaction conditions :

Functionalization with the Acetamide Side Chain

The acetamide side chain is introduced via nucleophilic acyl substitution. The 4-acetylaniline derivative is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 2-chloro-N-(4-acetylphenyl)acetamide. Subsequent displacement of the chloride with the benzotriazinone anion under basic conditions yields the final product.

Critical parameters :

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

Stepwise Reaction Pathways and Optimization

Condensation and Cyclization

A two-step pathway is widely employed (Figure 1):

-

Formation of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid : Benzotriazinone is reacted with chloroacetic acid in alkaline conditions to introduce the acetic acid side chain.

-

Amide coupling : The carboxylic acid is activated using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and coupled with 4-acetylaniline.

Optimization insights :

-

Coupling agents : TBTU outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization (yield: 92% vs. 78%).

-

Solvent effects : DMF enhances solubility but requires strict moisture control to prevent hydrolysis.

Analytical Characterization and Quality Control

The structural integrity of this compound is confirmed through:

-

¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm, while the acetyl group resonates as a singlet at δ 2.6 ppm.

-

HPLC purity : >98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Table 1: Comparative Yields Across Synthetic Methods

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TBTU-mediated | TBTU | DMF | 25°C | 92 | 98.5 |

| DCC-mediated | DCC | THF | 0°C→RT | 78 | 95.2 |

| Rh-catalyzed | Rh₂(OAc)₄ | DCM | 25°C | 85* | 97.8 |

*Yield for benzotriazinone core synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(4-acetylphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide, arises from over-alkylation. This is suppressed by:

Scalability Issues

Large-scale reactions face viscosity challenges in DMF. Alternatives include:

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H15N5O3

- Molecular Weight : 337.33 g/mol

- IUPAC Name : N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

The compound features a benzotriazine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of an acetyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzotriazine moiety. For instance, derivatives of benzotriazine have shown significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression.

Case Study : A derivative similar to this compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, suggesting potential for further development as an anticancer agent targeting cholinergic signaling pathways .

Antimicrobial Properties

Compounds with a benzotriazine structure have been evaluated for their antimicrobial efficacy. The unique structure allows for interactions with microbial enzymes, potentially inhibiting their growth.

Research Insight : A related study demonstrated that benzotriazine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in antibiotic development .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

- Formation of Benzotriazine Core : This is achieved through cyclization reactions involving appropriate starting materials.

- Acetylation : The introduction of the acetyl group is done using acetic anhydride or acetyl chloride under controlled conditions.

The optimization of these synthetic routes is crucial for improving yield and purity, which are essential for further biological evaluation.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

*Calculated based on molecular formula C₁₇H₁₃N₅O₂.

Key Observations :

- Core Heterocycle Influence: Benzotriazinone derivatives are less explored than quinazolinones, which are well-documented as enzyme inhibitors (e.g., InhA in tuberculosis) . The benzotriazinone’s additional nitrogen atom may alter electronic properties or binding modes compared to quinazolinones.

- Substituent Effects : The 4-acetylphenyl group in the target compound provides a ketone functionality absent in analogues like the 3-pyridinyl or 1-methylindol-4-yl derivatives. This group could enhance hydrogen bonding with target proteins or reduce metabolic oxidation compared to alkyl or heteroaromatic substituents .

Table 2: Activity Profiles of Related Compounds

Key Observations :

- Antimicrobial Activity: Quinazolinone-acetamides exhibit potent InhA inhibition, a target absent in benzotriazinone literature. The target compound’s benzotriazinone core may require evaluation against similar microbial targets .

- Antioxidant Potential: Phthalimide-quinazolinone hybrids (e.g., compound 1b) show strong radical scavenging (IC50: 18.7 µM), suggesting that the acetylphenyl group in the target compound could modulate similar activity if electron-withdrawing effects stabilize radical intermediates .

- Anti-inflammatory Activity: Ethylamino-substituted quinazolinones outperform diclofenac, highlighting the role of flexible substituents. The acetylphenyl group’s rigidity may limit anti-inflammatory efficacy unless it engages specific targets like COX-2 .

Pharmacokinetic and Toxicity Considerations

Table 3: Predicted ADME Profiles (Bioinformatics Data)

Key Observations :

- The 4-acetylphenyl group may improve intestinal absorption due to balanced lipophilicity, whereas bulkier substituents (e.g., indolyl or thiadiazolyl) could reduce bioavailability .

Biological Activity

N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological significance of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings.

- Molecular Formula : C18H16N4O3

- Molecular Weight : 336.34 g/mol

- CAS Number : 900888-90-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

- Formation of the benzotriazine core through cyclization.

- Acylation with 4-acetylphenyl chloride.

- Purification and characterization using spectroscopic methods (NMR, IR).

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 |

| Pseudomonas aeruginosa | 15 | 100 |

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been assessed using various cancer cell lines. Notably, studies showed that it induced apoptosis in human breast adenocarcinoma (MCF7) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12 | Induction of caspase-dependent apoptosis |

| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |

The mechanism involves the activation of caspase pathways leading to programmed cell death, making it a promising candidate for further development in cancer therapy .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study evaluated the compound's efficacy against a panel of pathogens. The results highlighted its potential as an effective antimicrobial agent in clinical settings .

- Anticancer Evaluation : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines through apoptosis induction. This suggests a dual role in both antimicrobial and anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(4-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, and what are the critical intermediates?

- Answer : The compound is typically synthesized via multi-step reactions involving cyclization of benzotriazinone precursors and coupling with acetamide derivatives. Key intermediates include 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid, which is activated for amide bond formation with 4-acetylaniline. Reaction conditions (e.g., microwave-assisted synthesis, coupling reagents like EDC/HOBt) significantly influence yield .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography (if crystals are obtainable) provides absolute configuration .

Q. What in vitro assays are used to evaluate the biological activity of benzotriazinone-acetamide derivatives?

- Answer : Enzyme inhibition assays (e.g., kinase or reductase targets) and cell-based viability assays (MTT/XTT) are common. For neuropsychiatric targets, receptor-binding studies (e.g., GPR139 inhibition) using radioligand displacement may be applied, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized when low cyclization efficiency occurs during benzotriazinone ring formation?

- Answer : Optimize reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., p-toluenesulfonic acid). Microwave irradiation enhances cyclization kinetics. Purification via column chromatography with gradient elution (hexane/EtOAc) improves recovery .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced biological potency?

- Answer : Substituents on the benzotriazinone ring (e.g., electron-withdrawing groups at C-4) improve enzyme binding affinity. Modifications to the acetamide side chain (e.g., aryl vs. alkyl groups) influence pharmacokinetic properties. For example, trifluoromethoxy substitutions enhance blood-brain barrier penetration in neuroactive analogs .

Q. How can computational methods resolve discrepancies between in vitro potency and in vivo efficacy?

- Answer : Molecular dynamics simulations predict metabolic stability (e.g., CYP450 interactions). Docking studies identify off-target binding, while QSAR models correlate physicochemical properties (logP, polar surface area) with bioavailability. For example, poor solubility due to high lipophilicity may explain reduced in vivo activity despite strong in vitro binding .

Q. What strategies address contradictions in reported IC₅₀ values across different enzyme inhibition assays?

- Answer : Standardize assay conditions (pH, ionic strength, ATP concentration for kinases). Validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization). Control for compound stability during assays (e.g., pre-incubation in buffer to detect degradation) .

Methodological Challenges

Q. How can researchers ensure compound stability during long-term storage and experimental workflows?

- Answer : Store lyophilized solids at -20°C under inert atmosphere. For solutions, use anhydrous DMSO aliquots to prevent hydrolysis. Monitor degradation via HPLC-UV at regular intervals. Avoid repeated freeze-thaw cycles .

Q. What analytical approaches validate purity in compounds with complex heterocyclic cores?

- Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. LC-MS/MS identifies trace byproducts (e.g., deacetylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.